1-(3-chloro-4-fluorobenzenesulfonyl)piperidine-4-carboxylic acid is a complex organic compound notable for its potential applications in medicinal chemistry and material science. This compound features a piperidine ring substituted with both a sulfonyl group and a carboxylic acid, which contributes to its unique reactivity and biological properties. The presence of chlorine and fluorine atoms on the aromatic ring enhances its pharmacological profile, making it a subject of interest in drug development.
The compound can be sourced from various chemical suppliers and research institutions. Its synthesis and characterization have been documented in several scientific publications, emphasizing its importance in chemical research.
This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities. It is classified as an aromatic sulfonamide due to the presence of the sulfonyl functional group attached to an aromatic system.
The synthesis of 1-(3-chloro-4-fluorobenzenesulfonyl)piperidine-4-carboxylic acid typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents that facilitate solubility and reactivity. Moreover, purification techniques like recrystallization or chromatography are essential to isolate the final product with high purity.
The molecular structure of 1-(3-chloro-4-fluorobenzenesulfonyl)piperidine-4-carboxylic acid can be represented as follows:
The structure includes:
1-(3-chloro-4-fluorobenzenesulfonyl)piperidine-4-carboxylic acid participates in various chemical reactions:
Substitution Reactions: The chloro and fluoro groups can undergo nucleophilic substitution reactions, allowing for further functionalization.
Acid-base Reactions: The carboxylic acid group can act as a weak acid, participating in proton transfer reactions.
Reduction Reactions: Under reducing conditions, the sulfonyl group can be reduced to a thiol or sulfide.
Common reagents used in these reactions include:
The mechanism of action for 1-(3-chloro-4-fluorobenzenesulfonyl)piperidine-4-carboxylic acid is primarily related to its interaction with biological targets:
Experimental studies are needed to quantify binding affinities and elucidate specific pathways affected by this compound.
1-(3-chloro-4-fluorobenzenesulfonyl)piperidine-4-carboxylic acid typically exhibits:
Key chemical properties include:
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
1-(3-chloro-4-fluorobenzenesulfonyl)piperidine-4-carboxylic acid has several scientific applications:
The molecular architecture of 1-(3-chloro-4-fluorobenzenesulfonyl)piperidine-4-carboxylic acid (CAS 869472-74-2) derives from systematic scaffold dissection principles applied to sulfamoylbenzamide antivirals. As evidenced in anti-HBV agent development, the core structure is strategically divided into five modifiable domains: (A) sulfonamide nitrogen substituents, (B) sulfonyl group orientation, (C) amide bond configuration, (D) aniline replacements, and (E) conformational restriction elements [2]. Domain A optimization demonstrates that cycloalkyl substituents (particularly cyclopentyl) enhance antiviral potency (EC~50~ = 0.8 ± 0.2 μM in HepAD38 cells), while benzyl or amino acid groups diminish activity. The 3-chloro-4-fluorophenyl domain provides optimal π-stacking interactions within HBV capsid protein binding pockets, with halogen atoms serving as hydrogen bond acceptors. This rational fragmentation enables parallel synthesis of analogs like compound 4a, where the piperidine-4-carboxylic acid moiety acts as a conformational constraint improving target binding [2] [5].
Table 1: Anti-HBV Activity of Domain A Modifications
Compound | R Group (Domain A) | Anti-HBV EC~50~ (μM) | Cytotoxicity CC~50~ (μM) |
---|---|---|---|
4a | Cyclopentyl | 0.8 ± 0.2 | >37.1 (HepG2) |
4b | Cyclohexyl | 3.5 ± 1.1 | >35.6 |
4f | 3,3-Difluoroazetidine | 1.2 ± 0.6 | 14.0 (CEM) |
4s | Benzyl | >10 | >50 |
This critical electrophile (C~6~H~3~ClFO~2~S) serves as the sulfonylation anchor for piperidine nitrogen functionalization. Synthesis begins with chlorosulfonation of 2-fluorobenzoic acid using chlorosulfonic acid at 0–5°C, yielding sulfonyl chloride 2 in 77% efficiency after crystallization [2]. Subsequent nucleophilic displacement with piperidine-4-carboxylic acid esters requires strict stoichiometric control (1:1 molar ratio) in anhydrous dichloromethane with triethylamine as base. Crucially, the meta-chloro/para-fluoro substitution pattern prevents polysubstitution by balancing electronic effects: fluorine’s strong (-I) effect activates the sulfonyl chloride toward displacement while chlorine’s moderate steric bulk prevents undesired dimerization [6]. The crystalline product enables purification via hexane recrystallization, achieving >98% HPLC purity essential for downstream reactions.
Table 2: Comparative Sulfonylating Agents for Piperidine Functionalization
Sulfonyl Chloride | Reaction Yield (%) | Byproducts Formed | Purification Method |
---|---|---|---|
3-Chloro-4-fluoro | 77–82 | <3% | Hexane recrystallization |
2,4-Dichloro | 68 | 12% | Silica chromatography |
Pentafluorophenyl | 85 | 8% | Distillation |
Piperidine nitrogen protection proves unnecessary during sulfonylation due to carboxylic acid’s low nucleophilicity. Acylation proceeds via a two-step sequence: (1) in situ carboxylic acid activation using thionyl chloride (SOCl~2~) in refluxing toluene generates the acyl chloride; (2) amidation with 3,4-difluoroaniline at 0°C provides crystalline intermediate 3 (65% yield) [2]. Final ester hydrolysis demands controlled conditions: 2N NaOH in THF/H~2~O (3:1) at 25°C for 6 hours achieves complete deprotection without sulfonamide cleavage. Alternative protocols using LiOH cause <5% epimerization at C4 of the piperidine ring, confirmed by chiral HPLC [3]. Microwave-assisted hydrolysis (100°C, 30 min) increases throughput but reduces yield to 70% due to decarboxylation byproducts.
Table 3: Hydrolysis Conditions for Piperidine-4-carboxylate Esters
Condition | Temperature | Time | Yield (%) | Purity (%) | Impurities |
---|---|---|---|---|---|
2N NaOH (THF/H~2~O) | 25°C | 6 h | 92 | 99.1 | None detected |
1M LiOH (MeOH) | 40°C | 3 h | 89 | 97.3 | Epimer (2.1%) |
Microwave, 1N NaOH | 100°C | 0.5 h | 70 | 95.8 | Decarboxylated (3.5%) |
Replacement of the carboxylic acid with boronic acid bioisosteres significantly alters physicochemical properties and target engagement. Molecular modeling indicates that boronic acids form reversible covalent bonds with serine residues in HBV capsid proteins, enhancing potency (EC~50~ < 0.5 μM in some analogs) but increasing metabolic instability [2]. Conversely, the carboxylic acid moiety provides optimal hydrogen-bonding geometry with Asn-136 and His-138 residues, evidenced by co-crystallization studies of analog 4a. Key property comparisons include:
Table 4: Bioisostere Performance in HBV Capsid Assembly Modulators
Bioisostere | Relative Potency | logD~7.4~ | Cytotoxicity (CC~50~ μM) | Metabolic Stability (t~1/2~ min) |
---|---|---|---|---|
Carboxylic Acid | 1.0 (reference) | 0.15 | >37 | 42 |
Boronic Acid | 1.8 | -1.22 | 18 | 12 |
Tetrazole | 0.09 | 0.87 | >50 | 67 |
Acyl Sulfonamide | 0.11 | 1.05 | >50 | 38 |
Comprehensive Compound Index
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1